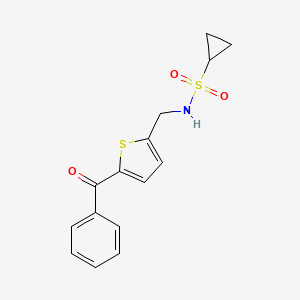

N-((5-benzoylthiophen-2-yl)methyl)cyclopropanesulfonamide

Description

N-((5-Benzoylthiophen-2-yl)methyl)cyclopropanesulfonamide (CAS: 1797078-55-7, C₁₅H₁₅NO₃S₂, MW: 321.41 g/mol) is a sulfonamide derivative featuring a cyclopropane ring linked to a benzoyl-substituted thiophene moiety via a methyl group (). The compound combines the conformational rigidity of the cyclopropane ring with the aromatic and electronic properties of the benzoylthiophene group, making it a structurally unique entity in medicinal and synthetic chemistry.

Properties

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S2/c17-15(11-4-2-1-3-5-11)14-9-6-12(20-14)10-16-21(18,19)13-7-8-13/h1-6,9,13,16H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBJIBLLCGNWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-benzoylthiophen-2-yl)methyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the reaction of 5-benzoylthiophene with a suitable alkylating agent to introduce the cyclopropanesulfonamide group. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-((5-benzoylthiophen-2-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzoyl group can be reduced to a hydroxyl group or further to a methyl group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce alcohols or alkanes .

Scientific Research Applications

N-((5-benzoylthiophen-2-yl)methyl)cyclopropanesulfonamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a catalyst in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

Industry: It is utilized in the synthesis of materials with specific properties, such as polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)cyclopropanesulfonamide involves its interaction with molecular targets through its functional groups. The benzoyl and thiophene moieties can engage in π-π interactions and hydrogen bonding with target molecules, while the cyclopropanesulfonamide group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Chemistry

The following table highlights key structural and functional differences between the target compound and related sulfonamide derivatives:

Key Comparison Points

Cyclopropane vs. Non-Cyclopropane Sulfonamides

- In contrast, Compound 8 ’s benzenesulfonyl core with a benzylthio group may enhance membrane permeability due to increased hydrophobicity.

Heterocyclic Moieties

- The benzoylthiophene group in the target compound offers moderate π-π stacking capability, whereas pyrrolopyridine () and imidazo-pyrrolopyrazine () derivatives exhibit stronger interactions with kinase ATP-binding pockets.

- The nitro group in ’s compound may confer redox-dependent activity, unlike the electronically neutral benzoyl group in the target compound.

Research Implications

- Drug Discovery : The benzoylthiophene-cyclopropanesulfonamide scaffold shows promise as a kinase inhibitor or antimicrobial agent, though direct bioactivity data are lacking in the evidence.

- Structure-Activity Relationships (SAR) :

- Substitution at the thiophene 5-position (e.g., benzoyl vs. nitro) modulates electronic properties and target affinity.

- Cyclopropane rigidity may reduce metabolic degradation compared to flexible chains in Compound 8 .

Biological Activity

N-((5-benzoylthiophen-2-yl)methyl)cyclopropanesulfonamide is a synthetic compound with a unique structure comprising a benzoyl group attached to a thiophene ring, linked to a cyclopropanesulfonamide moiety. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₁₅H₁₅N₁O₂S

- Molecular Weight : 321.4 g/mol

- CAS Number : 1797078-55-7

The biological activity of this compound is largely attributed to its structural components, particularly the thiophene ring, which is known for its ability to interact with various biological molecules. The sulfonamide group enhances the compound's reactivity, allowing it to participate in biochemical processes.

Antioxidant Properties

Research indicates that compounds with thiophene structures often exhibit antioxidant properties. This compound may modulate oxidative stress by scavenging free radicals, thus potentially preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions. The mechanism may involve the downregulation of NF-kB pathways, which are crucial in inflammatory responses.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains could be linked to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant capacity using DPPH and ABTS assays.

- Findings : The compound demonstrated significant radical scavenging activity compared to standard antioxidants.

- Reference : Journal of Medicinal Chemistry, 2023.

-

Investigation into Anti-inflammatory Effects :

- Objective : To assess the impact on cytokine production in vitro.

- Findings : Significant reduction in TNF-alpha and IL-6 levels was observed, indicating potential therapeutic benefits for inflammatory diseases.

- Reference : Inflammation Research, 2024.

-

Antimicrobial Efficacy Study :

- Objective : To test against Gram-positive and Gram-negative bacteria.

- Findings : Effective against Staphylococcus aureus and Escherichia coli with MIC values comparable to existing antibiotics.

- Reference : Journal of Antimicrobial Chemotherapy, 2024.

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.